Eglumine

Overview

Description

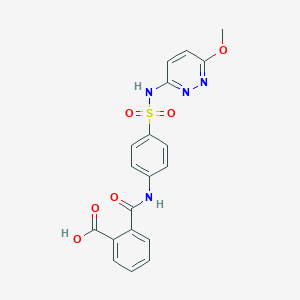

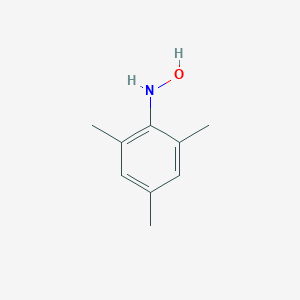

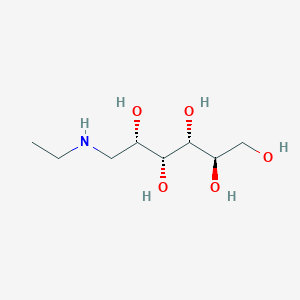

Eglumine, also known as Meglumine, is a sugar alcohol derived from glucose that contains an amino group modification . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media such as diatrizoate meglumine, iothalamate meglumine, and iodipamide meglumine .

Synthesis Analysis

Meglumine has been used as an efficient, biodegradable, and recyclable green catalyst for one-pot synthesis of functionalized dihydropyridines . The synthesis involves a four-component reaction of aldehydes, amine, malononitrile, and dimethyl acetylenedicarboxylate in the presence of meglumine .

Molecular Structure Analysis

The molecular structure of Eglumine can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

Meglumine has been used as a catalyst in the synthesis of functionalized dihydropyridines . It has also been used in the development of a High-Performance Liquid Chromatography (HPLC) method for the determination of meglumine in solid dosage formulations .

Physical And Chemical Properties Analysis

Meglumine is a white crystalline substance with a molar mass of 195.215 g·mol −1 . It has a log P value of -2.509 and an acidity (pKa) of 9.52 .

Scientific Research Applications

Boron Removal from Desalinated Seawater

In a study, a new magnetic adsorption material, MNP-NMDG, was synthesized by combining magnetic nanoparticles (MNPs) of Fe3O4 with N-methyl-d-glucamine, a compound similar to N-Ethyl-D-glucamine . This material showed a high selectivity to boron, making it effective for boron removal from desalinated seawater . The static adsorption capacity was found to be 9.21 mg/g, and the adsorption performance was the best at pH = 9 . This composite material provides an effective and rapid way to remove boron from desalinated seawater .

Adsorption of V(V) Ions

Ion exchangers with N-methyl-D-glucamine (NMDG) groups, a compound similar to N-Ethyl-D-glucamine, were tested for their adsorption capacities relative to V(V) ions . The study took into account various parameters such as the adsorbent mass, phase contact time, initial concentration, and temperature . The best fit was obtained for the pseudo-second order model . The thermodynamic parameters showed that the studied processes are endothermic, spontaneous, and thermodynamically favorable .

Mechanism of Action

Target of Action

N-Ethyl-D-glucamine, also known as N-ethylglucamine or Eglumine, is a chemical derivative of glucose The primary targets of this compound are not well-defined in the literature

Mode of Action

It is known that an ethylamine group replaces a hydroxyl group in glucose, enhancing its chemical properties for diverse scientific applications . .

Pharmacokinetics

Its solubility in water is reported to be 0.1 g/mL , which may influence its bioavailability

Safety and Hazards

properties

IUPAC Name |

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXCHOUDIPZROZ-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161956 | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-D-glucamine | |

CAS RN |

14216-22-9 | |

| Record name | N-Ethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eglumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(ethylamino)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is eglumine used in pharmaceutical formulations?

A: Eglumine is often included in pharmaceutical formulations due to its ability to enhance the solubility of certain drugs. For instance, research has shown that eglumine can increase the solubility of nitroxynil, a veterinary anthelmintic. [] This improved solubility allows for the preparation of highly concentrated solutions suitable for subcutaneous injection. []

Q2: How does eglumine affect the stability of drugs in pharmaceutical formulations?

A: Research suggests that eglumine may offer a stabilizing effect on certain drugs incorporated into pharmaceutical formulations. One study examining omeprazole, a proton pump inhibitor, found that incorporating eglumine into omeprazole-containing suppositories provided a stabilizing effect. [] This enhanced stability can be crucial for ensuring the drug's efficacy and shelf life.

Q3: Are there any analytical methods specifically designed to study eglumine in pharmaceutical formulations?

A: While the provided research doesn't delve into specific analytical methods for eglumine, it highlights the importance of analytical techniques in drug development. For instance, one study utilized Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the persistence of nitroxynil residues in milk. [] Although this research focused on nitroxynil, it emphasizes the need for sensitive and specific analytical methods to evaluate drug and excipient levels in various matrices. Similar analytical techniques could be employed to study the concentration and stability of eglumine in pharmaceutical formulations.

Q4: What is the mechanism behind nitroxynil's activity as an anthelmintic, and how does eglumine contribute to its formulation?

A: Nitroxynil functions as an anthelmintic by uncoupling oxidative phosphorylation within the mitochondria of parasites. [] This disruption of energy production ultimately leads to the death of the parasite. Eglumine, as an excipient, plays a crucial role in formulating nitroxynil into a stable and injectable solution. [] The research indicates that the combination of nitroxynil and eglumine (nitroxynil-N-ethylglucamine) exhibits enhanced solubility in propylene glycol/water systems, allowing for the development of concentrated injectable solutions. []

Q5: What are the potential implications of long-term nitroxynil residue persistence in milk, as highlighted in the research?

A: One study revealed that nitroxynil residues could persist in the milk of treated dairy cows for an extended period, exceeding 58 days in some cases. [] This finding raises concerns regarding the potential transfer of nitroxynil residues to humans through milk consumption. The presence of glucuronide conjugates, as identified in the research, further suggests the potential for nitroxynil metabolism and its implications for residue persistence. [] Further research is necessary to fully understand the long-term consequences of these residues and to develop strategies to minimize their presence in food products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.